molecular formula C12H16N2S B2549109 1-Allyl-3-(4-ethylphenyl)thiourea CAS No. 220604-75-1

1-Allyl-3-(4-ethylphenyl)thiourea

Cat. No. B2549109
CAS RN: 220604-75-1
M. Wt: 220.33
InChI Key: BIMIIYCIMBHCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Allyl-3-(4-ethylphenyl)thiourea” is a chemical compound with the CAS Number: 220604-75-1 . It has a molecular weight of 220.34 . The IUPAC name for this compound is N-allyl-N’-(4-ethylphenyl)thiourea .


Synthesis Analysis

The synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea and similar compounds has been carried out by a modified Schotten-Baumann reaction, via nucleophilic substitution reaction of allylthiourea on 4-tertiary-butylbenzoyl chloride . Another method involves the nucleophilic substitution reaction of allylthiourea on 2-chlorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of “1-Allyl-3-(4-ethylphenyl)thiourea” is represented by the InChI code: 1S/C12H16N2S/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15) .


Physical And Chemical Properties Analysis

“1-Allyl-3-(4-ethylphenyl)thiourea” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chemistry and Coordination

“1-Allyl-3-(4-ethylphenyl)thiourea” is a type of 1-(acyl/aroyl)-3-(substituted)thioureas, which are privileged architectures that have received remarkable attention of researchers in view of their variable topological aspects, binding modes and broad spectrum promising pharmacological properties . They have been the subject of extensive study in coordination chemistry .

Organic Transformations

Reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds and this is an attractive strategy for synthetic chemists to access heterocyclic cores .

Ion Sensors and Transition Metal Extractors

The presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors . They have been used as ionophores for ion selective electrodes .

Corrosion Inhibitors

1-(Acyl/aroyl)-3-(substituted)thioureas have also emerged as attractive candidates in various fields such as corrosion inhibitors .

Pharmaceuticals

The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era . They have demonstrated varied biological activities such as antitumor , antiviral , antimicrobial , antiparasitic , insecticidal , herbicidal , pesticidal and fungicidal properties .

Molecular Electronics

1-(Acyl/aroyl)-3-(substituted)thioureas have also been used in the field of molecular electronics .

Safety and Hazards

The safety information for “1-Allyl-3-(4-ethylphenyl)thiourea” includes several hazard statements: H302, H315, H319, H335 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Future Directions

Thiourea derivatives, including “1-Allyl-3-(4-ethylphenyl)thiourea”, have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology . They exhibit a wide variety of biological activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts . Therefore, future research could focus on exploring these applications further.

properties

IUPAC Name

1-(4-ethylphenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMIIYCIMBHCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-(4-ethylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.